(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid
Description
(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid is a chiral amino acid derivative featuring a propanoic acid backbone with a 2,4-dichlorobenzyl group at the C2 position and an amino group at the C3 position. The stereochemistry (S-configuration) and substitution pattern influence its physicochemical and biological properties.
Properties
Molecular Formula |
C10H11Cl2NO2 |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(2,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1 |
InChI Key |
ANNATEVSMICFSH-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C[C@@H](CN)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid
General Synthetic Strategy
The synthesis of (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid typically involves:
- Introduction of the 2,4-dichlorobenzyl substituent onto a suitable amino acid or precursor.
- Maintenance or induction of the (S)-stereochemistry at the α-carbon.
- Protection and deprotection steps for the amino and carboxyl groups as needed.
- Purification and resolution techniques to ensure enantiomeric purity.
Key Synthetic Approaches
Reductive Amination of 2,4-Dichlorobenzyl Derivatives
One common approach is the reductive amination of 2,4-dichlorobenzaldehyde with a suitable amino acid or its derivatives. The process involves:
- Reaction of 2,4-dichlorobenzaldehyde with an amino acid derivative containing a protected amino group.
- Use of reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaCNBH3) to reduce the imine intermediate to the amine.
- Control of reaction conditions to favor formation of the (S)-enantiomer.
This method benefits from mild conditions and good stereochemical control due to the use of chiral starting materials or chiral catalysts.
Chiral Resolution of Racemic Mixtures
In cases where racemic mixtures are formed, chiral resolution techniques are employed:
- Formation of diastereomeric salts using chiral resolving agents such as (R)- or (S)-α-methylbenzylamine.
- Separation of diastereomers by crystallization or chromatography.
- Recovery of the desired (S)-enantiomer by acid-base treatment.
This approach is useful when asymmetric synthesis is challenging or when racemates are obtained from non-stereoselective methods.
Coupling Reactions Using Activated Esters
Patent literature describes processes involving the in-situ formation of activated esters of amino acids, which are then coupled with 2,4-dichlorobenzyl-containing amines or intermediates:
- Use of coupling agents such as carbodiimides (e.g., EDC, DCC) or uronium salts.
- Reaction in polar aprotic solvents like dimethylformamide or dichloromethane.
- Bases such as triethylamine or inorganic bases to facilitate coupling.
- Hydrolysis and purification steps to yield the target amino acid.
These methods allow for efficient formation of amide bonds while preserving stereochemistry.
Detailed Example from Patent Literature
A patent (WO2019043724A1) outlines a process relevant to the preparation of chiral amino acid derivatives with halogenated benzyl groups, which can be adapted for (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid:
- Step 1: Preparation of a key intermediate containing the 2,4-dichlorobenzyl moiety.
- Step 2: Reductive amination using sodium triacetoxyborohydride or sodium cyanoborohydride to introduce the amino group stereoselectively.
- Step 3: Hydrolysis under acidic or basic conditions to obtain the free amino acid.
- Step 4: Resolution using chiral amines if necessary to enhance enantiomeric purity.
The patent emphasizes the use of various solvents (hydrocarbon, ether, ester, polar aprotic) and bases (organic, inorganic, organolithium) to optimize yields and stereoselectivity.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Reagents/Conditions |
|---|---|---|---|
| Reductive Amination | Mild conditions, good stereocontrol | Requires chiral starting materials or catalysts | Sodium triacetoxyborohydride, 2,4-dichlorobenzaldehyde, protected amino acid |
| Chiral Resolution | Effective for racemates | Additional steps, lower overall yield | (R)- or (S)-α-methylbenzylamine, crystallization |
| Coupling via Activated Esters | Efficient amide bond formation | Sensitive to moisture, requires purification | Carbodiimides (EDC, DCC), polar aprotic solvents, triethylamine |
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
a) (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid ()
- Structure: Longer pent-4-ynoic acid chain with dichlorobenzyl and amino groups at C2.
- Activity : Exhibits collagenase inhibition with IC₅₀ = 1.48 mM and Gibbs free energy (ΔG) = –6.4 kcal/mol.
- Binding Interactions :
b) (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid ()
- Structural Variation : 2,6-dichloro substitution vs. 2,4-dichloro.
- Activity : Slightly lower IC₅₀ (1.31 mM) and ΔG = –6.5 kcal/mol.
- Binding Interactions :
Key Insight : The chlorine substitution position (2,4 vs. 2,6) enhances binding affinity, likely due to steric and electronic effects.
Halogen-Substituted Propanoic Acid Derivatives
a) (S)-2-Amino-3-(4-bromophenyl)propanoic Acid ()
- Structure: Bromophenyl group at C3; amino at C2.
- Properties : Molecular weight = 244.09 g/mol; storage at 2–8°C.
- Relevance : Bromine’s larger atomic radius compared to chlorine may alter binding kinetics and solubility.
b) Dichlorprop (2,4-DP) ()
- Structure: Phenoxy group at C2 with 2,4-dichloro substitution.
- Application : Herbicide (IC₅₀ data unavailable).
Neuroactive Amino Acids
a) β-Methylamino-L-alanine (BMAA) ()
- Structure: Methylamino group at C3.
- Dosage : Brain concentrations reach toxicity (>250 µM) at doses >100 mg/kg .
Comparison: Unlike BMAA, (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid lacks methylamino groups, likely reducing neurotoxicity.
Structural and Functional Analysis Table
*Inferred from structural analogs.
Key Research Findings
Chlorine Position Matters : 2,6-dichloro substitution improves collagenase inhibition compared to 2,4-dichloro, likely due to optimized steric interactions .
Chain Length vs. Activity: Longer chains (e.g., pentynoic acid) enhance collagenase inhibition compared to propanoic acid derivatives, suggesting conformational flexibility is critical .
Functional Group Impact: Benzyl groups favor enzyme inhibition, while phenoxy groups (e.g., Dichlorprop) shift activity to herbicidal applications .
Biological Activity
(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid is a chiral amino acid derivative that has garnered attention for its potential biological activities. Research indicates that this compound interacts with specific molecular targets, influencing various biochemical pathways. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11Cl2NO2
- Molecular Weight : 248.10 g/mol
- Structure : The compound features a dichlorobenzyl group attached to an amino acid backbone, contributing to its unique properties and biological activities.
The biological activity of (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid is primarily attributed to its interaction with enzymes and receptors. The presence of the dichlorobenzyl group enhances its binding affinity to these targets, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Protein Modification : It can modify protein structures, influencing their function and interactions within cellular processes.
- Signal Transduction : The compound may participate in signaling pathways that regulate cellular responses.
Antimicrobial Activity
Research has shown that (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid exhibits significant antimicrobial properties. It has been tested against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 15.625 - 62.5 µM |
| Enterococcus spp. | 62.5 - 125 µM |
| E. coli | 64 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound possesses bactericidal properties and may inhibit protein synthesis pathways, which are crucial for bacterial growth and survival .
Case Studies
-
Study on Antibacterial Efficacy :
A study evaluated the antibacterial activity of (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid against clinical isolates of MRSA and Enterococcus. The results indicated a strong bactericidal effect with MIC values significantly lower than those of conventional antibiotics like ciprofloxacin . -
Biofilm Inhibition :
Another investigation focused on the compound's ability to disrupt biofilm formation in MRSA strains. The results demonstrated moderate-to-good antibiofilm activity, indicating its potential as a therapeutic agent against biofilm-associated infections .
Synthesis Methods
The synthesis of (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid typically involves chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. Common methods include:
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous solution |
| Reduction | Sodium borohydride | Ethanol |
| Substitution | Sodium hydroxide | Aqueous solution |
These methods are crucial for producing the compound with high yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
